molecular formula C12H14ClNO B1530828 3-(4-Chlorobenzyl)-2-piperidone CAS No. 1260763-19-6

3-(4-Chlorobenzyl)-2-piperidone

Cat. No. B1530828
CAS RN: 1260763-19-6
M. Wt: 223.7 g/mol
InChI Key: QVDRQHFCYJKQPG-UHFFFAOYSA-N
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Description

4-Chlorobenzoic acid is an organic compound with the molecular formula ClC6H4CO2H. It is a white solid that is soluble in some organic solvents and in aqueous base .


Synthesis Analysis

The Cannizzaro reaction is a method of synthesizing alcohols and carboxylic acids from aldehydes . This could potentially be used in the synthesis of compounds similar to “3-(4-Chlorobenzyl)-2-piperidone”.


Molecular Structure Analysis

The structure of 4-Chlorobenzyl alcohol, a compound related to “3-(4-Chlorobenzyl)-2-piperidone”, has been determined . Its molecular structure is in good agreement with those previously determined for similar benzyl halides .


Chemical Reactions Analysis

The oxidation of 4-chlorobenzyl alcohol was performed under pseudo-first-order conditions . The reaction can be followed by thin layer chromatography (TLC) .


Physical And Chemical Properties Analysis

4-Chlorobenzyl alcohol is a crystalline, colorless solid . It has a melting point range of 68 - 71 °C (154 - 160 °F) .

Scientific Research Applications

Anti-Proliferative and Anti-Cancer Properties

Several studies highlight the anti-proliferative and anti-cancer properties of compounds closely related to 3-(4-Chlorobenzyl)-2-piperidone. For instance, compounds derived from the structural modification of 3,5-bis(benzylidene)-4-piperidones show significant anti-proliferative activity against lung adenocarcinoma cells. These compounds induce autophagic cell death, suggesting an alternative mode of cell death in apoptosis-resistant cancers (Lagisetty, Vilekar, Sahoo, Anant, & Awasthi, 2010). Additionally, N-substituted analogs exhibit high antitumor and antioxidant activity, pointing to their potential as safe and effective anticancer agents (Kálai, Kuppusamy, Balog, Selvendiran, Rivera, Kuppusamy, & Hideg, 2011).

Antibacterial Activity

Research also indicates the antibacterial efficacy of 4-piperidone curcumin analogs against both gram-positive and gram-negative bacteria. These compounds were synthesized from 4-piperidone monohydrate hydrochloride and tested for their activity, showing significant effectiveness, particularly against gram-positive bacteria (Damayanti, Ritmaleni, & Setyowati, 2020).

Antimalarial Properties

Another study found that a novel cytotoxin, closely related to 3-(4-Chlorobenzyl)-2-piperidone, demonstrated potent antimalarial properties with significant activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. This compound's ability to concentrate in red blood cells and lower glutathione concentrations suggests its potential as a promising lead compound for novel antimalarial agents (Singh, Das, Auschwitz, Leed, Hickman, Dimmock, & Alcorn, 2013).

Safety and Hazards

4-Chlorobenzyl alcohol is harmful if swallowed . It is recommended to avoid dust formation, ingestion, and inhalation .

Future Directions

Research into the synthesis and properties of related compounds continues to be an active area of study . For example, new 1,2,4-triazole derivatives have been synthesized and studied for their antimicrobial activities .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-11-5-3-9(4-6-11)8-10-2-1-7-14-12(10)15/h3-6,10H,1-2,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDRQHFCYJKQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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